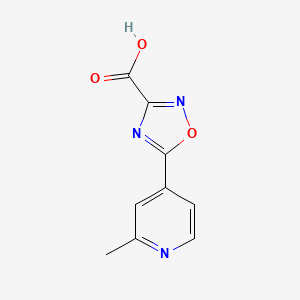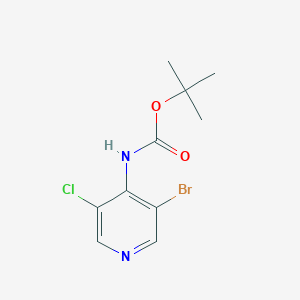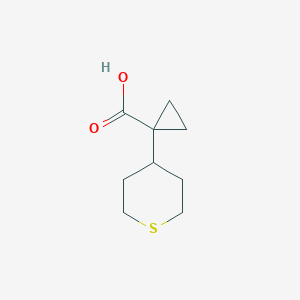
4,5-Dimethyl-1,3-di(propan-2-yl)-1,3-dihydro-2H-imidazol-2-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diisopropyl-4,5-dimethyl-1H-imidazol-2(3H)-imine: is a chemical compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Diisopropyl-4,5-dimethyl-1H-imidazol-2(3H)-imine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of Isopropyl and Methyl Groups: The isopropyl and methyl groups are introduced through alkylation reactions. This can be achieved using alkyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 1,3-Diisopropyl-4,5-dimethyl-1H-imidazol-2(3H)-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
1,3-Diisopropyl-4,5-dimethyl-1H-imidazol-2(3H)-imine has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It can form complexes with transition metals, which are useful in various catalytic processes.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and as a building block for other chemical compounds.
Mechanism of Action
The mechanism of action of 1,3-Diisopropyl-4,5-dimethyl-1H-imidazol-2(3H)-imine involves its interaction with molecular targets and pathways. As a ligand, it can coordinate with metal ions, influencing the reactivity and stability of the resulting complexes. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
- 1,3-Diisopropyl-4,5-dimethyl-1H-imidazole-2-ylidene
- 1,3-Diisopropyl-4,5-dimethyl-1H-imidazole-2(3H)-selone
- 1,3-Diisopropyl-4,5-dimethyl-1H-imidazole-2-ylidenegermanium(II)
Comparison: 1,3-Diisopropyl-4,5-dimethyl-1H-imidazol-2(3H)-imine is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different coordination behavior with metals, distinct biological activity, and varied applications in catalysis and material science.
Properties
CAS No. |
862537-53-9 |
|---|---|
Molecular Formula |
C11H21N3 |
Molecular Weight |
195.30 g/mol |
IUPAC Name |
4,5-dimethyl-1,3-di(propan-2-yl)imidazol-2-imine |
InChI |
InChI=1S/C11H21N3/c1-7(2)13-9(5)10(6)14(8(3)4)11(13)12/h7-8,12H,1-6H3 |
InChI Key |
PHPKAYZMWLCASB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=N)N1C(C)C)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


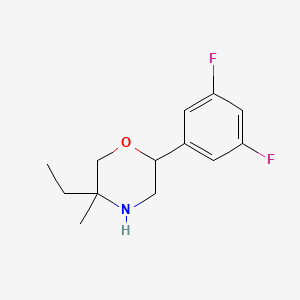
![3-Chloro-5-{[(4-chlorophenyl)sulfanyl]methyl}-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene](/img/structure/B15241283.png)
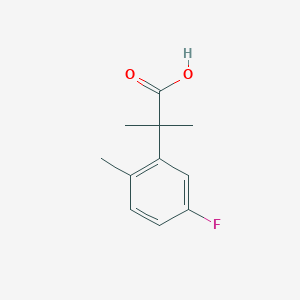
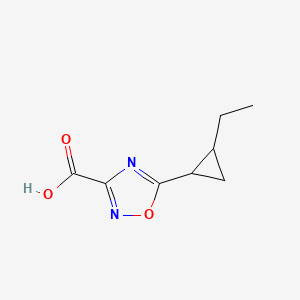
![4-[(2-Methylpentan-3-yl)amino]butan-2-ol](/img/structure/B15241300.png)
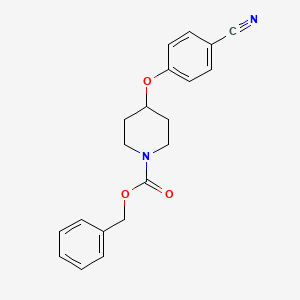
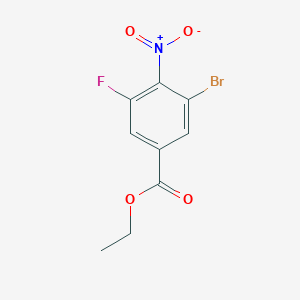
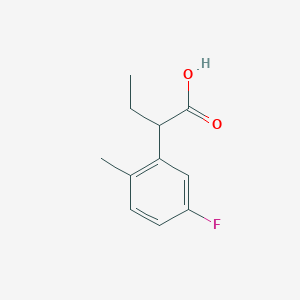
![tert-Butyl 8-iodo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate](/img/structure/B15241329.png)
![1-(4-Chloro-benzyl)-1H-[1,2,3]triazol-4-ylamine](/img/structure/B15241331.png)
